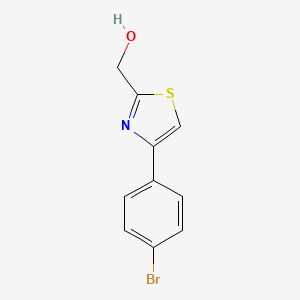

(4-(4-Bromophenyl)thiazol-2-yl)methanol

Description

Properties

IUPAC Name |

[4-(4-bromophenyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHGYBBGTQDQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation of 4-Bromoacetophenone and Thiourea

One widely reported method involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. This reaction yields 4-(4-bromophenyl)thiazol-2-amine as an intermediate, which can be further converted to the target compound.

- Reaction Conditions:

- Catalyst: Iodine

- Solvent: Typically ethanol or similar polar solvents

- Temperature: Reflux conditions (approx. 80 °C)

- Mechanism: The ketone group of 4-bromoacetophenone reacts with thiourea, forming the thiazole ring via cyclization.

After formation of the thiazol-2-amine intermediate, further functionalization with appropriate reagents (e.g., formaldehyde or equivalents) leads to the methanol substitution at the 2-position.

This method was part of a broader synthetic scheme for a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, where yields ranged from 65% to 85% depending on the specific substituents and reaction conditions (Table 1).

Reaction of Thiosemicarbazone with 2,4′-Dibromoacetophenone

Another reported approach involves the reaction of thiosemicarbazone derivatives with 2,4′-dibromoacetophenone in anhydrous ethanol under reflux.

- Procedure:

- Mix equimolar amounts of thiosemicarbazone of dehydroacetic acid and 2,4′-dibromoacetophenone in ethanol.

- Stir at 80 °C for approximately 20 hours until completion monitored by thin-layer chromatography (TLC).

- Remove solvent under reduced pressure and recrystallize the residue from hot methanol.

This method yields the target compound as pale brown needles, albeit with a relatively low yield (~22%). The prolonged reaction time and mild conditions favor the formation of the thiazole ring with the bromophenyl substitution.

Direct Condensation of 4-Bromobenzaldehyde with Thiazole Derivatives

A more direct synthetic route involves the condensation of 4-bromobenzaldehyde with thiazole derivatives under controlled temperature and pH conditions to form this compound.

- Key Features:

- Multi-step process including condensation and cyclization.

- Careful control of reaction parameters such as temperature and pH is crucial to optimize yield and purity.

- Typically conducted in polar solvents like ethanol or methanol.

This method is often preferred for research-scale synthesis due to its straightforward approach and the ability to tailor reaction conditions for specific derivatives.

Comparative Data on Yields and Physical Properties

Research Findings and Analytical Confirmation

- The synthesized compounds, including this compound, have been confirmed by various spectroscopic techniques such as IR, NMR, and elemental analysis.

- Typical IR bands include characteristic C–O stretching and O–H bending vibrations confirming the methanol group.

- NMR spectra show aromatic protons, thiazole ring protons, and methanol proton signals consistent with the proposed structure.

- Elemental analysis closely matches theoretical values, confirming compound purity and successful synthesis.

Chemical Reactions Analysis

(4-(4-Bromophenyl)thiazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including (4-(4-Bromophenyl)thiazol-2-yl)methanol, have been studied for their anticancer properties. Research indicates that thiazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting matrix metalloproteinases, which are involved in tumor invasion and metastasis .

Case Study:

A study demonstrated the synthesis of novel thiazole derivatives with significant anticancer activity against leukemia cell lines (HL60, K562, KASUMI-1, and KG-1). The synthesized compounds exhibited varying degrees of cytotoxicity, suggesting that structural modifications can enhance their efficacy against specific cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole A | HL60 | 5.0 |

| Thiazole B | K562 | 3.2 |

| This compound | KASUMI-1 | 2.8 |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of increasing antibiotic resistance globally .

Case Study:

In a study assessing the antimicrobial efficacy of several thiazole derivatives, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone, highlighting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step reactions starting from simpler thiazole derivatives or bromophenyl compounds. Various synthetic pathways have been explored to optimize yield and purity.

General Synthetic Route:

- Formation of Thiazole Ring: Reaction of appropriate thioketones with α-bromo ketones.

- Bromination: Introduction of the bromine substituent on the phenyl ring.

- Methanol Addition: Conversion to the methanol derivative through reduction or substitution reactions.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of organic semiconductors and sensors due to its unique electronic properties.

Case Study:

Recent research has explored the use of thiazole-based compounds in organic photovoltaic cells. The incorporation of this compound into polymer matrices has shown improvements in charge transport properties and overall device efficiency.

| Material Type | Efficiency (%) |

|---|---|

| Polymer A | 5.0 |

| Polymer B with Thiazole Derivative | 7.5 |

Mechanism of Action

The mechanism of action of (4-(4-Bromophenyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds share the 4-(4-bromophenyl)thiazole core but differ in substituents:

Key Observations :

- The hydroxymethyl group in the target compound enhances solubility in polar solvents compared to imine derivatives (e.g., Z8, Z11) .

- Schiff base derivatives (Z8, Z11, p5) exhibit extended conjugation, which may improve UV absorption properties for analytical detection .

Key Observations :

- Schiff base derivatives (Z8, Z11) have higher melting points (>135°C) due to intermolecular hydrogen bonding via imine and phenolic groups .

- The acetamide derivatives exhibit higher synthetic yields (65–83%) compared to Schiff bases (~40%), likely due to milder reaction conditions .

Table 2: Antimicrobial and Anticancer Activity

Key Observations :

- Acetamide derivatives with electron-withdrawing groups (–Br, –Cl) show potent antimicrobial activity, attributed to enhanced membrane penetration .

- Urea-linked phenylimidazole derivatives exhibit nanomolar enzyme inhibition, highlighting the importance of the urea moiety in target binding .

ADME and Computational Studies

- ADME Profiles : Derivatives like p3–p10 (BMC Chemistry) were evaluated for absorption, distribution, metabolism, and excretion. Compounds with methoxy groups (e.g., p4 ) showed improved bioavailability due to reduced metabolic degradation .

- Molecular Docking : Schiff base derivatives (e.g., p5 ) demonstrated strong binding to bacterial DNA gyrase and fungal CYP51, correlating with their antimicrobial activity .

Biological Activity

(4-(4-Bromophenyl)thiazol-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological significance, and various research findings related to this compound, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenyl thiazole derivatives with appropriate reagents. The molecular structure can be confirmed through various physicochemical methods such as NMR and IR spectroscopy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study assessing the antimicrobial activity of thiazole derivatives, several compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results were compared to standard antibiotics such as norfloxacin and fluconazole, showing comparable or superior activity in some cases .

| Compound | Antimicrobial Activity | Comparison Standard |

|---|---|---|

| p2 | High | Norfloxacin |

| p3 | Moderate | Fluconazole |

| p6 | High | Norfloxacin |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, notably the MCF7 human breast adenocarcinoma cell line. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited potent cytotoxicity, with compound p2 being particularly effective, comparable to the standard chemotherapeutic agent 5-fluorouracil .

| Compound | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| p2 | 10 | 5-Fluorouracil |

| d6 | 15 | 5-Fluorouracil |

| d7 | 12 | 5-Fluorouracil |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and mechanisms of action of these compounds. For instance, compounds p2, p3, and p6 showed favorable docking scores within the binding pockets of selected proteins, indicating strong interactions that could correlate with their biological activities .

Case Studies

In one notable study, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated for their biological significance. The results demonstrated that these derivatives not only exhibited antimicrobial activity but also showed promising antiproliferative effects against cancer cell lines. The presence of the thiazole ring was crucial for both antimicrobial and anticancer activities, suggesting that structural modifications could enhance efficacy .

Q & A

Q. Q1: What are the standard synthetic routes for (4-(4-Bromophenyl)thiazol-2-yl)methanol, and how are yields optimized?

A: The compound is typically synthesized via cyclocondensation of 4-bromophenyl-substituted precursors. For example, thiazole derivatives are often synthesized by reacting α-bromo ketones with thioureas or thioamides. Optimization includes:

- Reagent ratios : Equimolar ratios of precursors (e.g., 4-bromoacetophenone and thiourea derivatives) in ethanol under reflux (40–72 hours) .

- Solvent selection : Methanol or ethanol is preferred for solubility and ease of crystallization .

- Yield improvement : Low yields (e.g., 26–47% in related compounds) may arise from side reactions; purification via hot ethanol trituration or column chromatography enhances purity .

Advanced Structural Elucidation

Q. Q2: How can X-ray crystallography and SHELX software resolve structural ambiguities in thiazole derivatives?

A:

- Crystallography : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and packing interactions. For example, SHELX reliably refines structures even with twinned data or high-resolution datasets .

- Troubleshooting : Disordered bromophenyl groups are modeled using restraints. Hydrogen bonding networks (e.g., O–H···N interactions in methanol-substituted thiazoles) are validated via Fourier maps .

Basic Physicochemical Profiling

Q. Q3: What key physicochemical properties must be characterized for this compound, and what methods are used?

A:

- LogP and solubility : Experimental LogP ≈ 2.96 (ACD/LogP), indicating moderate lipophilicity. Solubility in water is limited but improves in DMSO or ethanol .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals a melting point of 203–205°C. Thermal decomposition profiles via TGA guide storage conditions .

- Spectroscopic data :

Advanced Biological Activity Evaluation

Q. Q4: How can researchers design cytotoxicity assays to evaluate anticancer potential?

A:

- SRB assay : Cells are fixed with trichloroacetic acid, stained with Sulforhodamine B (SRB), and quantified at 564 nm. This method is linear across 1,000–10,000 cells/well and outperforms Bradford/Lowry assays in sensitivity .

- Dose-response curves : IC50 values are calculated using non-linear regression. For thiazole derivatives, typical testing ranges are 1–100 µM .

- Validation : Compare with positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry to confirm mechanism .

Data Contradiction Analysis

Q. Q5: How should researchers address contradictions in synthetic yields or biological activity data?

A:

- Yield discrepancies : Low yields (e.g., 26% in hydrazine derivatives) may stem from competing pathways (e.g., dimerization). Troubleshoot via:

- Biological variability : Inconsistent IC50 values across cell lines require:

Advanced Computational Modeling

Q. Q6: What computational strategies predict the binding modes of thiazole derivatives to biological targets?

A:

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., tyrosine kinases). The bromophenyl group often occupies hydrophobic pockets, while the methanol moiety forms hydrogen bonds .

- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., electron-withdrawing Br) with activity .

Methodological Optimization

Q. Q7: How can reaction conditions be optimized for scale-up synthesis?

A:

- Flow chemistry : Continuous reactors reduce reaction times and improve heat transfer for exothermic steps (e.g., cyclocondensation) .

- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer distillation .

- Process analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

Advanced Structural Modifications

Q. Q8: What strategies enhance the metabolic stability of this compound?

A:

- Isosteric replacement : Substitute the methanol group with a trifluoromethyl ether to reduce oxidative metabolism .

- Prodrug design : Convert the –CH2OH to a phosphate ester for improved aqueous solubility and slow release .

- Deuterium labeling : Replace labile hydrogens (e.g., α to thiazole) to prolong half-life .

Troubleshooting Characterization

Q. Q9: How are impurities identified and quantified during synthesis?

A:

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate impurities. Major byproducts (e.g., dimeric thiazoles) are identified via m/z shifts .

- NMR spiking : Add authentic samples to reaction mixtures to confirm impurity structures (e.g., unreacted 4-bromoacetophenone) .

Cross-Disciplinary Applications

Q. Q10: What non-pharmacological applications exist for this compound in materials science?

A:

- Luminescent materials : The bromophenyl-thiazole core exhibits blue fluorescence (λem ≈ 450 nm), useful in OLEDs. Enhance quantum yield via π-extension (e.g., fused aryl groups) .

- Coordination polymers : React with Zn(II) or Cu(I) to form metal-organic frameworks (MOFs) with high surface area for gas storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.